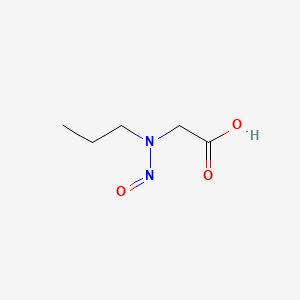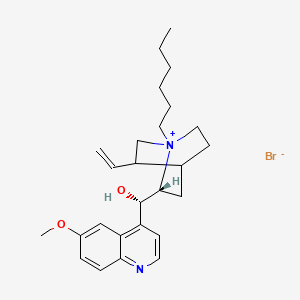
N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a morpholine ring, a trichlorophenoxy group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride typically involves the following steps:
Formation of the Morpholine Derivative: The starting material, morpholine, is reacted with an appropriate alkylating agent to introduce the ethyl group.
Attachment of the Trichlorophenoxy Group: The intermediate is then reacted with 2,4,5-trichlorophenol under suitable conditions to form the trichlorophenoxy derivative.
Formation of the Acetamide Moiety: Finally, the acetamide group is introduced through a reaction with an acylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to dechlorinated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Wirkmechanismus
The mechanism of action of N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of biochemical processes, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(4-Morpholinyl)ethyl)-2-(2,4-dichlorophenoxy)acetamide hydrochloride
- N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)propionamide hydrochloride
Uniqueness
N-(2-(4-Morpholinyl)ethyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
CAS-Nummer |
86746-00-1 |
|---|---|
Molekularformel |
C14H18Cl4N2O3 |
Molekulargewicht |
404.1 g/mol |
IUPAC-Name |
N-(2-morpholin-4-ium-4-ylethyl)-2-(2,3,6-trichlorophenoxy)acetamide;chloride |
InChI |
InChI=1S/C14H17Cl3N2O3.ClH/c15-10-1-2-11(16)14(13(10)17)22-9-12(20)18-3-4-19-5-7-21-8-6-19;/h1-2H,3-9H2,(H,18,20);1H |
InChI-Schlüssel |
MQXSVYYTKBXLOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC[NH+]1CCNC(=O)COC2=C(C=CC(=C2Cl)Cl)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


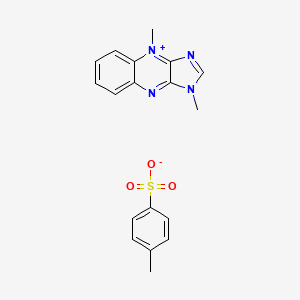
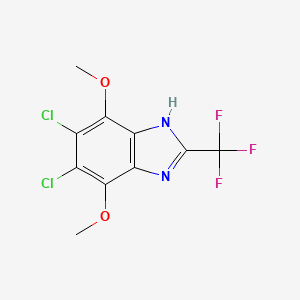
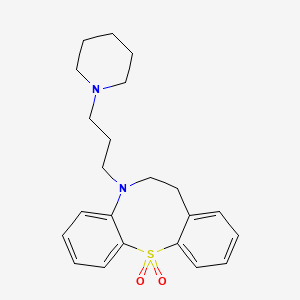
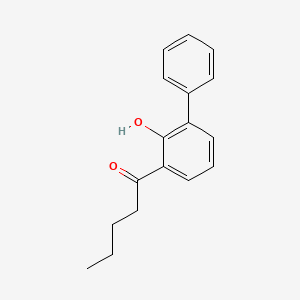

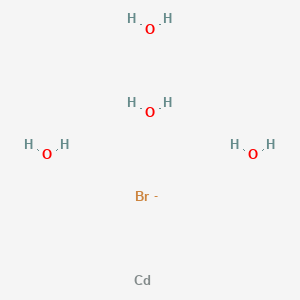
![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13779482.png)
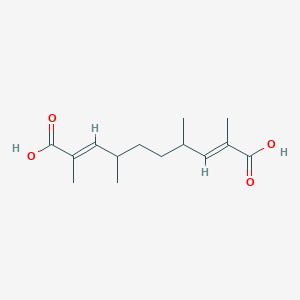
![1-[4-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B13779494.png)
![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)
![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
